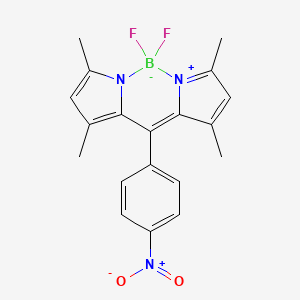

8-(4-Nitrophenyl) Bodipy

Beschreibung

BenchChem offers high-quality 8-(4-Nitrophenyl) Bodipy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Nitrophenyl) Bodipy including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-difluoro-4,6,10,12-tetramethyl-8-(4-nitrophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BF2N3O2/c1-11-9-13(3)23-18(11)17(15-5-7-16(8-6-15)25(26)27)19-12(2)10-14(4)24(19)20(23,21)22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOBFISWMKJVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)[N+](=O)[O-])C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659202 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321895-92-5 | |

| Record name | (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoroboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321895-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the BODIPY Core and 8-Aryl Substitution

An In-Depth Technical Guide to the Synthesis of 8-(4-Nitrophenyl) BODIPY

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold represents a preeminent class of organic fluorophores, first brought to light in 1968.[1] These dyes are celebrated for their outstanding photophysical characteristics, which frequently eclipse those of conventional fluorophores like fluorescein and rhodamine.[1] Key attributes include intense, sharp absorption and emission bands within the visible to near-infrared spectrum, high fluorescence quantum yields often approaching unity, and remarkable photostability and chemical resilience.[1] A defining feature of BODIPY dyes is the relative insensitivity of their spectral properties to changes in solvent polarity and pH.[1] The versatility of the BODIPY core structure, with its multiple sites for modification, allows for the precise tuning of its spectroscopic and physicochemical properties for a vast array of applications, from biological imaging to advanced materials.[1][]

This guide focuses on the synthesis of a specific, strategically important derivative: 8-(4-Nitrophenyl) BODIPY . The introduction of a substituent at the 8-position, also known as the meso-position, is a critical strategy for modulating the dye's properties. The 4-nitrophenyl group, in particular, imparts unique characteristics due to its strong electron-withdrawing nature. This functionalization not only influences the electronic structure and excited-state dynamics of the fluorophore but also provides a reactive handle for subsequent chemical transformations, making 8-(4-nitrophenyl) BODIPY a valuable building block in the development of complex fluorescent probes and functional materials.[1][3]

Part 1: The Underlying Chemistry - Principles and Mechanism

The synthesis of 8-(4-nitrophenyl) BODIPY is a well-established procedure that hinges on a three-step, one-pot reaction sequence. This process, a variation of the Lindsey synthesis, is efficient and reliable for constructing meso-aryl substituted BODIPYs.[1] The core logic involves the formation of a dipyrromethane intermediate, its subsequent oxidation to a conjugated dipyrromethene, and the final chelation with a boron trifluoride moiety.

Causality of Precursor Selection

-

Pyrrole Component: 2,4-Dimethylpyrrole: The choice of 2,4-dimethylpyrrole is deliberate. The methyl groups at the 3- and 5-positions enhance the stability of the final BODIPY core. Furthermore, using a symmetrically substituted pyrrole simplifies the initial condensation reaction, preventing the formation of isomeric products and leading to a well-defined 1,3,5,7-tetramethyl substituted BODIPY scaffold.[1][4]

-

Carbonyl Component: 4-Nitrobenzaldehyde: This precursor is the cornerstone for installing the desired meso-substituent. The aldehyde functionality provides the electrophilic carbon that bridges the two pyrrole units, while the 4-nitrophenyl group is carried directly into the final structure.[1]

Reaction Mechanism

The synthesis can be dissected into three key mechanistic stages:

-

Acid-Catalyzed Condensation (Dipyrromethane Formation): The reaction is initiated by a strong acid catalyst, typically trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of 4-nitrobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activated aldehyde then undergoes a tandem electrophilic aromatic substitution with two equivalents of the electron-rich 2,4-dimethylpyrrole, yielding a meso-substituted dipyrromethane intermediate.

-

Oxidation (Dipyrromethene Formation): The dipyrromethane intermediate lacks the extensive π-conjugation required for strong fluorescence. To create the chromophore, an oxidizing agent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is introduced. DDQ is a potent oxidant that facilitates the removal of two hydrogen atoms (as a hydride and a proton), forming a conjugated double bond system between the two pyrrole rings and creating the dipyrromethene structure.[4]

-

Boron Complexation (BODIPY Formation): The final step involves the chelation of the dipyrromethene with boron. Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as the source of the BF₂ unit. In the presence of a non-nucleophilic base, such as triethylamine (TEA), the dipyrromethene is deprotonated and acts as a bidentate ligand, coordinating to the boron atom. The base is crucial for scavenging the protons and HF generated during this step, driving the reaction to completion and yielding the stable, highly fluorescent BODIPY core.[1][4]

Part 2: A Validated Experimental Protocol

This protocol describes a reliable one-pot synthesis adapted from established literature procedures.[4][5] As a self-validating system, adherence to stoichiometry, solvent purity, and reaction monitoring are critical for reproducibility.

Materials and Reagents

| Reagent/Material | Recommended Purity |

| 2,4-Dimethylpyrrole | ≥98% |

| 4-Nitrobenzaldehyde | ≥99% |

| Dichloromethane (DCM), anhydrous | ≥99.8% |

| Trifluoroacetic acid (TFA) | ≥99% |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | ≥98% |

| Triethylamine (TEA) | ≥99.5%, distilled |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | ≥98% |

| Silica Gel | 60 Å, 230-400 mesh |

Step-by-Step Synthesis Workflow

-

Condensation:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dimethylpyrrole (2.1 eq.) and 4-nitrobenzaldehyde (1.0 eq.).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.015 M with respect to the aldehyde.

-

Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq.) dropwise while stirring.

-

Protect the reaction from light by wrapping the flask in aluminum foil and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde spot has been consumed (typically 12-24 hours).

-

-

Oxidation:

-

Once the condensation is complete, add a solution of DDQ (1.05 eq.) in a small amount of DCM to the reaction mixture.

-

Continue stirring at room temperature for an additional 1-2 hours. The solution will typically darken significantly, often to a deep green or black color.

-

-

Boron Complexation:

-

Cool the reaction mixture in an ice bath.

-

Add triethylamine (TEA) (e.g., 8-10 eq.) dropwise, followed by the slow, dropwise addition of BF₃·OEt₂ (8-10 eq.). Caution: This addition can be exothermic.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The solution color often changes to a deep red or orange.

-

-

Work-up and Purification:

-

Quench the reaction by pouring the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude solid via silica gel column chromatography. A typical eluent system is a gradient of dichloromethane in petroleum ether or hexanes. The desired product is often a brightly colored (red/orange) band.[6]

-

Collect the relevant fractions, combine, and remove the solvent in vacuo to yield 8-(4-nitrophenyl) BODIPY as a crystalline solid.

-

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized 8-(4-nitrophenyl) BODIPY.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons of the nitrophenyl ring, the pyrrolic protons, and the methyl groups on the BODIPY core.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the exact molecular weight, matching the calculated value for the molecular formula.[7]

-

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are fundamental for characterizing the dye's optical properties. The absorption spectrum typically shows a strong, sharp S₀→S₁ transition peak, while the emission spectrum is a near mirror image with a characteristically small Stokes shift (the difference between the absorption and emission maxima).[8]

Summary of Expected Characterization Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₉H₁₈BF₂N₃O₂[9] |

| Molecular Weight | 369.17 g/mol [9] |

| ¹H NMR (in CDCl₃) | δ ≈ 8.3 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 6.0 (s, 2H, pyrrole-H), 2.6 (s, 6H, Me), 1.5 (s, 6H, Me) |

| Absorption Max (λ_abs) | ~500-510 nm (in DCM/Toluene)[8] |

| Emission Max (λ_em) | ~515-525 nm (in DCM/Toluene)[8] |

| Appearance | Red-orange crystalline solid |

Part 4: Scientific Rationale and Field Insights

The Impact of the 8-(4-Nitrophenyl) Group

The choice to install a 4-nitrophenyl group at the meso-position is strategic. To minimize steric hindrance with the methyl groups at the 1- and 7-positions, the aryl ring adopts a nearly perpendicular orientation relative to the plane of the BODIPY core.[1][10] This conformation largely electronically decouples the π-system of the phenyl ring from the BODIPY chromophore.

However, the powerful electron-withdrawing effect of the nitro group still influences the dye's properties:

-

Fluorescence Quenching: The nitro group can act as a fluorescence quencher through photoinduced electron transfer (PET), which provides a non-radiative decay pathway for the excited state.[8] This effect can be sensitive to the local environment, making such dyes potential sensors.

-

Solvatochromism: The electronic properties of the dye can become more sensitive to solvent polarity compared to simple alkyl-substituted BODIPYs.[11]

-

Synthetic Handle: The nitro group can be readily reduced to an amine. This amine can then be used as a versatile chemical handle for conjugation to biomolecules, other fluorophores, or functional materials, dramatically expanding the utility of the parent dye.[1]

Trustworthiness of the Protocol

The described one-pot synthesis is widely employed due to its efficiency and robustness. Key checkpoints for a successful reaction include:

-

Complete consumption of the aldehyde: Verified by TLC, this ensures the reaction proceeds to the dipyrromethane stage.

-

Distinct color changes: The darkening upon addition of DDQ and the shift to a bright, clear color after boron complexation are strong visual indicators of reaction progress.

-

Purification: A successful purification on a silica gel column, yielding a single, brightly colored major spot on TLC, validates the purity of the final compound.[6]

Conclusion

The synthesis of 8-(4-nitrophenyl) BODIPY is a foundational procedure in the field of fluorescent dye chemistry. The protocol is straightforward, high-yielding, and provides access to a versatile fluorophore. The strategic placement of the nitrophenyl group at the meso-position not only tunes the photophysical properties of the BODIPY core but also installs a key functional group for downstream applications. This technical guide provides researchers with the mechanistic understanding, practical steps, and scientific rationale necessary to confidently synthesize and characterize this important compound, enabling its use in the development of next-generation fluorescent probes and materials.

References

-

Mthethwa, T., et al. (2020). Spectroscopic, computational modeling and cytotoxicity of a series of meso-phenyl and meso-thienyl-BODIPYs. Scientific Reports, 10(1), 1-15. Available at: [Link]

-

Peña-Cabrera, E., et al. (2012). Functionalization of 3,5,8-Trichlorinated BODIPY Dyes. The Journal of Organic Chemistry, 77(23), 10741-10750. Available at: [Link]

-

ProQuest. (n.d.). 8th Position BODIPY Chemistry. Retrieved from [Link]

-

Kalyan, A., et al. (2015). Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications. Molecules, 20(6), 11877-11917. Available at: [Link]

-

ResearchGate. (n.d.). meso-aryl BODIPY derivatives obtained with the developed sequence using.... Retrieved from [Link]

-

Zhang, G., et al. (2020). Synthesis and investigation of BODIPYs with restricted meso-8-aryl rotation. Journal of Porphyrins and Phthalocyanines, 24(07n08), 869-877. Available at: [Link]

-

ResearchGate. (n.d.). The potential energy surfaces of BODIPY dyes as a function of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and application of reactive BODIPY dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of a Nitrophenol Disubstituted BODIPY Halochromic Probe. Retrieved from [Link]

-

Vicente, M. G. H., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 20(9), 15699-15715. Available at: [Link]

-

Rurack, K., et al. (2013). 8-amino-BODIPYs: structural variation, solvent-dependent emission, and VT NMR spectroscopic properties of 8-R2N-BODIPY. The Journal of Organic Chemistry, 78(10), 4839-4851. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. 8<sup>th</sup> Position BODIPY Chemistry - ProQuest [proquest.com]

- 4. Spectroscopic, computational modeling and cytotoxicity of a series of meso-phenyl and meso-thienyl-BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Functionalization of 3,5,8-Trichlorinated BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Amino-BODIPYs: structural variation, solvent-dependent emission, and VT NMR spectroscopic properties of 8-R2N-BODIPY - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Light and Matter: A Technical Guide to the Photophysical Properties of 8-(4-Nitrophenyl) BODIPY

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the BODIPY (boron-dipyrromethene) scaffold stands out for its exceptional photophysical characteristics, including high quantum yields and sharp spectral bands.[1] However, the introduction of specific substituents can dramatically alter these properties, unveiling new functionalities and applications. This guide delves into the intricate photophysical behavior of 8-(4-Nitrophenyl) BODIPY, a derivative where the powerful electron-withdrawing nitro group at the meso-phenyl position orchestrates a fascinating interplay of light absorption, energy dissipation, and environmental sensitivity.

Molecular Architecture and Synthetic Strategy

The synthesis of 8-(4-Nitrophenyl) BODIPY is a well-established procedure, most commonly achieved through the acid-catalyzed condensation of 4-nitrobenzaldehyde with two equivalents of a pyrrole derivative, such as 2,4-dimethylpyrrole.[1] This is followed by an oxidation step, often employing an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base.[1]

Caption: Synthetic scheme for 8-(4-Nitrophenyl) BODIPY.

The defining structural feature of this molecule is the near-perpendicular orientation of the 4-nitrophenyl ring relative to the plane of the BODIPY core. This steric hindrance minimizes electronic conjugation between the two moieties in the ground state but, as we will see, the rotational freedom of this group becomes a critical factor in the excited state.[1]

Ground-State Absorption: A Tale of Two Chromophores

The UV-visible absorption spectrum of 8-(4-Nitrophenyl) BODIPY is dominated by the characteristic intense, sharp absorption band of the BODIPY core, corresponding to the S₀ → S₁ (π → π*) transition.[2][3] The position of this absorption maximum (λabs) shows minimal sensitivity to the solvent polarity, a hallmark of many BODIPY dyes.[4] This is because the electronic distribution of the BODIPY chromophore is largely shielded from the external environment.

However, the presence of the 4-nitrophenyl group can be observed in the slightly blue-shifted absorption compared to the unsubstituted parent BODIPY, a consequence of the nitro group's strong electron-withdrawing nature.[3]

The Excited State: A Drastic Departure from the Norm

The introduction of the 8-(4-nitrophenyl) group dramatically alters the fate of the excited state compared to conventional BODIPY dyes. The most striking feature is a significant quenching of fluorescence, particularly in polar solvents.[5] This is a direct consequence of the nitroaromatic moiety providing efficient non-radiative decay pathways.

Fluorescence Emission and Quantum Yield: The Quenching Effect

The fluorescence quantum yield (ΦF) of 8-(4-Nitrophenyl) BODIPY is markedly lower than that of its unsubstituted counterparts and exhibits a strong dependence on the solvent environment. In non-polar solvents like hexane, the quantum yield is modest, but it plummets in more polar and polarizable solvents.[6] This behavior suggests the involvement of a charge-transfer character in the excited state.

Table 1: Photophysical Properties of 8-(4-Nitrophenyl)-1,3,5,7-tetramethyl-BODIPY in Various Solvents [6]

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | τF (ns) |

| Hexane | 501 | 511 | 391 | 0.031 | 0.28 |

| Toluene | 504 | 516 | 459 | 0.006 | 0.08 |

| Dichloromethane | 504 | 516 | 459 | 0.001 | 0.03 |

| Acetonitrile | 500 | 513 | 506 | 0.001 | 0.03 |

| Methanol | 500 | 514 | 545 | 0.001 | 0.04 |

Data from de Rezende, L. C. D., et al. (2014).[6]

The fluorescence lifetime (τF) of 8-(4-Nitrophenyl) BODIPY is also significantly shortened, consistent with the low quantum yields and the presence of efficient non-radiative decay channels.[6] The radiative decay rate (kr = ΦF / τF) and the non-radiative decay rate (knr = (1 - ΦF) / τF) can be calculated from this data, which would further highlight the dominance of non-radiative processes.

Proposed Deactivation Mechanisms

The dramatic fluorescence quenching in 8-(4-Nitrophenyl) BODIPY can be attributed to several competing non-radiative decay pathways originating from the S₁ excited state.

Caption: Jablonski diagram for 8-(4-Nitrophenyl) BODIPY.

-

Photoinduced Electron Transfer (PET): The electron-withdrawing nitro group can act as an electron acceptor, leading to PET from the excited BODIPY core. This process is highly efficient in polar solvents, which stabilize the resulting charge-separated state, thus quenching fluorescence.

-

Enhanced Intersystem Crossing (ISC): The nitroaromatic group is known to promote intersystem crossing to the triplet state (T₁). This provides an alternative deactivation pathway that competes with fluorescence.

-

Internal Conversion via Molecular Rotation: The rotation of the meso-nitrophenyl group can act as a "molecular rotor," providing a vibrational relaxation pathway for the excited state to return to the ground state without emitting a photon.[2][7] This effect is expected to be more pronounced in less viscous solvents.

Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of 8-(4-Nitrophenyl) BODIPY requires a suite of spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.

Protocol:

-

Sample Preparation: Prepare dilute solutions of 8-(4-Nitrophenyl) BODIPY in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). The concentration should be adjusted to have an absorbance of ~0.1 at the λabs in a 1 cm cuvette to avoid inner filter effects.

-

Absorption Spectroscopy: Record the UV-visible absorption spectra of the solutions using a spectrophotometer.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer, exciting at the λabs.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard with a similar emission range (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.95). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime.

Protocol:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed laser source at a wavelength close to the λabs.

-

Data Acquisition: Collect the fluorescence decay profile.

-

Data Analysis: Fit the decay curve to a multi-exponential decay model to extract the fluorescence lifetime(s).

Caption: Workflow for photophysical characterization.

Implications and Future Directions

The unique photophysical properties of 8-(4-Nitrophenyl) BODIPY, particularly its environmentally sensitive fluorescence, make it a compelling candidate for various applications. The strong fluorescence quenching by polar environments suggests its potential as a turn-off sensor for detecting changes in local polarity or as a probe for hydrophobic domains in biological systems. Furthermore, the efficient population of the triplet state could be exploited in photodynamic therapy or photocatalysis.

Future research could focus on leveraging the nitro group as a synthetic handle for further functionalization, creating more complex molecular probes and materials. Additionally, ultrafast transient absorption spectroscopy would provide deeper insights into the excited-state dynamics, helping to definitively elucidate the contributions of PET, ISC, and molecular rotation to the observed fluorescence quenching.

References

-

de Rezende, L. C. D., Vaidergorn, M. M., Moraes, J. C. B., & Emery, F. S. (2014). Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes. Journal of Fluorescence, 24(1), 257–266. [Link]

-

ResearchGate. (n.d.). (Color) Transient absorption spectra of (a) nitro-bisBODIPY and (b).... Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information Nitro and amino BODIPYS: Crucial substituents to modulate their photonic behavior. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of a: (i) 4 and (iii) 2 in DCM, and (ii).... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of a Nitrophenol Disubstituted BODIPY Halochromic Probe. Retrieved from [Link]

-

National Institutes of Health. (2023). Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents. Retrieved from [Link]

- Marfin, Y. S., et al. (2022). New insights into quantifying the solvatochromism of BODIPY based fluorescent probes. Dyes and Pigments, 198, 109958.

-

National Institutes of Health. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence quantum yields (a) and fluorescence lifetimes (b) recorded.... Retrieved from [Link]

-

National Institutes of Health. (2024). Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule. Retrieved from [Link]

-

National Institutes of Health. (2019). Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts. Retrieved from [Link]

-

Sciforum. (2023). Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Transient absorption spectra of (a‐c) the BODIPY molecules B1–B3 in.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

8-(4-Nitrophenyl) Bodipy chemical structure and analysis

An In-depth Technical Guide on 8-(4-Nitrophenyl) BODIPY: Structure, Synthesis, and Analysis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of 8-(4-Nitrophenyl) BODIPY. We will move beyond simple protocols to explore the causal relationships behind its unique characteristics and experimental design choices, ensuring a deep, actionable understanding of this versatile fluorophore.

The Strategic Importance of 8-(4-Nitrophenyl) BODIPY

The BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) core is a celebrated class of fluorophores, renowned for exceptional photophysical properties including high molar absorptivity, sharp emission peaks, and robust chemical and photostability.[1][2] Unlike many traditional dyes, the spectral properties of the BODIPY scaffold are typically insensitive to solvent polarity and pH.[1][3]

The strategic introduction of a 4-nitrophenyl group at the 8-position (the meso-position) is a deliberate modification designed to impart a specific, controllable function. The potent electron-withdrawing nature of the nitro group fundamentally alters the dye's behavior, transforming it from a constitutively fluorescent molecule into a "smart" probe. This guide will dissect this transformation, providing the foundational knowledge to leverage this molecule in advanced applications.

Molecular Structure and the Principle of Operation

The core of 8-(4-Nitrophenyl) BODIPY's functionality lies in its molecular architecture. The 4-nitrophenyl ring is positioned nearly perpendicular to the plane of the BODIPY core to minimize steric hindrance.[1] This orientation, however, does not prevent profound electronic communication between the two moieties.

Figure 1: Chemical Structure of 8-(4-Nitrophenyl) BODIPY.

Causality of Function: The 4-nitrophenyl group acts as a potent electron sink. Upon photoexcitation of the BODIPY core, an electron is transferred from the excited fluorophore to the nitrophenyl moiety. This process, known as Photoinduced Electron Transfer (PeT), provides a rapid, non-radiative decay pathway for the excited state, effectively "quenching" the fluorescence.[4] This makes the molecule's default state "fluorescence-off."

Field-Tested Synthesis Protocol

The synthesis of 8-(4-Nitrophenyl) BODIPY is reliably achieved via a one-pot, three-step reaction, often referred to as the Lindsey synthesis.[1] This method is valued for its efficiency and use of readily available precursors.

Experimental Workflow Diagram

Figure 2: Synthesis workflow for 8-(4-Nitrophenyl) BODIPY.

Step-by-Step Methodology

-

Condensation:

-

In a flask under an inert atmosphere (e.g., Argon), dissolve 4-nitrobenzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.2 eq) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, ~0.1 eq) dropwise. The solution will darken.

-

Stir at room temperature for 4-6 hours, monitoring the consumption of the aldehyde by TLC.

-

Expert Insight: This is an acid-catalyzed electrophilic aromatic substitution. TFA protonates the aldehyde, making it a potent electrophile for attack by the electron-rich pyrrole. Using a slight excess of pyrrole drives the reaction to completion.

-

-

Oxidation:

-

Once the condensation is complete, add a solution of DDQ (1.1 eq) in DCM to the reaction mixture.

-

Stir for 1 hour at room temperature. The solution will turn a deep, dark color, often with a greenish hue.

-

Expert Insight: The dipyrromethane intermediate from Step 1 is not fully conjugated. DDQ is a powerful oxidant that abstracts two hydrogen atoms to form the conjugated dipyrromethene, the ligand required for complexation. This step is critical for forming the chromophore.

-

-

Boron Complexation & Purification:

-

Add triethylamine (TEA, 5-7 eq) to the mixture and stir for 15 minutes.

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 5-7 eq) and stir for another 1-2 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting solid via silica gel chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the product as a crystalline solid.

-

Expert Insight: TEA acts as a non-nucleophilic base to deprotonate the dipyrromethene, activating it for chelation. The BF₃·OEt₂ provides the BF₂ unit that locks the structure into the rigid, planar, and highly stable BODIPY core.

-

Analytical & Spectroscopic Profile

The defining characteristic of 8-(4-Nitrophenyl) BODIPY is its quenched fluorescence, a direct result of the PeT mechanism.

Table 1: Key Spectroscopic Properties

| Property | Typical Value | Conditions | Rationale & Significance |

| Absorption Max (λabs) | ~505 nm | Dichloromethane | Corresponds to the S₀→S₁ (π→π*) transition of the BODIPY core. This strong absorption is retained despite the nitro group.[2] |

| Emission Max (λem) | ~515 nm | Dichloromethane | A weak emission, characteristic of the BODIPY core, but its intensity is dramatically reduced. |

| Molar Extinction Coefficient (ε) | > 75,000 M⁻¹cm⁻¹ | Dichloromethane | Indicates a very strong ability to absorb light, a key feature of BODIPY dyes. |

| Fluorescence Quantum Yield (ΦF) | < 0.01 | Dichloromethane | Extremely low due to efficient PeT quenching. This is the basis for its use as a "turn-on" sensor. |

Core Application: A "Turn-On" Fluorescent Probe

The primary application of 8-(4-Nitrophenyl) BODIPY is as a highly specific probe for detecting reductive environments, particularly for imaging nitroreductase activity, an enzyme often upregulated in hypoxic tumor cells.[4]

Sensing Mechanism Workflow

Figure 3: "Turn-on" sensing mechanism for nitroreductase detection.

Trustworthiness of the Protocol: This sensing system is self-validating. The probe is introduced in a non-fluorescent state. The appearance of a strong fluorescence signal is a direct and specific report of the enzymatic reduction of the nitro group to an amine.[5][6] This conversion from an electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) shuts down the PeT pathway, allowing the BODIPY core to fluoresce brightly upon excitation. This robust "off-to-on" response provides a high signal-to-noise ratio, making it ideal for cellular imaging and high-throughput screening assays.

Conclusion and Forward Outlook

8-(4-Nitrophenyl) BODIPY is more than just a dye; it is a rationally designed molecular tool. Its straightforward synthesis and well-understood, binary "off-on" signaling mechanism make it an invaluable asset for studying reductive biological processes. Future work in this area will likely focus on conjugating this core sensing unit to targeting moieties for organelle-specific imaging or integrating it into theranostic platforms where hypoxia detection can trigger a therapeutic response. The principles demonstrated by this compound provide a robust framework for the continued development of next-generation activatable probes.

References

- Benchchem. (n.d.). 8-(4-Nitrophenyl) Bodipy | 321895-92-5.

- Santa Cruz Biotechnology, Inc. (n.d.). 8-(4-Nitrophenyl) Bodipy | CAS 321895-92-5.

- García-Amorós, J., et al. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.

- J&K Scientific. (n.d.). 8-(4-Nitrophenyl) bodipy, 98% | 321895-92-5.

- LGC Standards. (n.d.). 8-(4-Nitrophenyl) Bodipy.

- García-Amorós, J., et al. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ResearchGate.

- Beilstein Journals. (n.d.). Expeditious, mechanochemical synthesis of BODIPY dyes.

- Zheng, H., et al. (2023). BODIPY-Based Molecules for Biomedical Applications. PMC - NIH.

- ResearchGate. (n.d.). Development of a new fluorescent probe: 1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence for the determination of trace nitrite.

- Vendrell, M., et al. (n.d.). Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages. PMC - NIH.

- Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 8-(4-Nitrophenyl) BODIPY

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 8-(4-Nitrophenyl) BODIPY, a versatile fluorophore with significant potential in chemical sensing and materials science. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental methodologies, and data interpretation necessary for a thorough understanding of this compound's photophysical properties.

Introduction: The Allure of the BODIPY Core and the Influence of the Nitrophenyl Moiety

The boron-dipyrromethene (BODIPY) scaffold is a cornerstone of modern fluorescence chemistry, celebrated for its exceptional photophysical characteristics. These include intense and sharp absorption and emission profiles in the visible spectrum, high fluorescence quantum yields that can approach unity, and remarkable photostability.[1] The versatility of the BODIPY core allows for extensive synthetic modifications, enabling the fine-tuning of its properties for a vast array of applications, from biological imaging to advanced materials.[1]

The strategic placement of a 4-nitrophenyl group at the 8-position (meso-position) of the BODIPY core introduces a potent electronic perturbation. The nitro group, being strongly electron-withdrawing, significantly influences the electronic structure of the fluorophore. This substitution typically induces a hypsochromic (blue) shift in the absorption and emission spectra compared to the unsubstituted parent BODIPY.[2][3] Furthermore, the interplay between the BODIPY core and the nitrophenyl substituent can lead to complex excited-state dynamics, including the potential for photoinduced electron transfer (PET), which often results in fluorescence quenching, particularly in polar solvents.[2][4] Understanding these interactions is paramount for the rational design of sensors and probes based on this architecture.

I. Ground-State Characterization: UV-Visible Absorption Spectroscopy

The initial and most fundamental step in characterizing 8-(4-Nitrophenyl) BODIPY is the investigation of its ground-state electronic properties through UV-Visible (UV-Vis) absorption spectroscopy. This technique provides insights into the electronic transitions that dictate the molecule's characteristic color and its interaction with light.

Core Principles and Expected Observations

BODIPY dyes are characterized by a strong, sharp absorption band in the visible region, typically between 480 and 520 nm, which corresponds to the S₀ → S₁ (π → π*) transition.[2][3] A weaker vibrational shoulder is often observed at a shorter wavelength. The introduction of the 8-(4-nitrophenyl) group is expected to cause a blue shift in this main absorption band due to the electron-withdrawing nature of the nitro group.[2]

The solvent environment can also play a crucial role. While BODIPY dyes are generally less sensitive to solvent polarity than other classes of fluorophores, the presence of the nitro group can enhance solvatochromic effects.[1] A bathochromic (red) shift is often observed in less polar solvents like toluene compared to more polar solvents like acetonitrile, which is attributed to the higher polarizability of the nonpolar solvent.[2]

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 8-(4-Nitrophenyl) BODIPY in a high-purity solvent (e.g., spectroscopic grade dichloromethane or THF) at a concentration of 1 mM.

-

From the stock solution, prepare a series of dilutions in the desired solvents (e.g., toluene, acetonitrile, THF) to a final concentration suitable for absorption measurements (typically in the micromolar range, aiming for an absorbance maximum between 0.5 and 1.0).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-700 nm).

-

Identify the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which can be calculated using the Beer-Lambert law (A = εcl).

-

Data Presentation: Spectroscopic Properties in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Toluene | 2.38 | ~500-510 | ~80,000 |

| Dichloromethane | 8.93 | ~490-500 | ~75,000 |

| Acetonitrile | 37.5 | ~485-495 | ~70,000 |

Note: The values presented are illustrative and may vary based on the specific substitution pattern on the BODIPY core.

II. Excited-State Characterization: Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool to probe the excited-state properties of 8-(4-Nitrophenyl) BODIPY, providing information on its emission characteristics and the efficiency of radiative decay pathways.

Core Principles and Expected Observations

Upon excitation at its absorption maximum, 8-(4-Nitrophenyl) BODIPY is expected to exhibit a characteristic sharp emission peak, typically Stokes-shifted by 10-20 nm from the absorption maximum. However, the fluorescence quantum yield (Φf), a measure of the efficiency of fluorescence, is highly sensitive to the presence of the nitro group and the solvent polarity.

The electron-withdrawing nitro group can introduce non-radiative decay pathways, leading to fluorescence quenching. This effect is often more pronounced in polar solvents where charge-transfer processes are stabilized.[2][4] Therefore, a significant decrease in fluorescence quantum yield is anticipated in solvents like acetonitrile compared to nonpolar solvents like toluene.[3] This solvatochromic fluorescence behavior makes 8-(4-Nitrophenyl) BODIPY a potential candidate for use as a polarity sensor.[2][4]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare sample solutions in various solvents at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax).

-

To determine the fluorescence quantum yield (Φf), use a well-characterized fluorescence standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95) with absorption and emission in a similar spectral range. The quantum yield can be calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Data Presentation: Photophysical Properties in Various Solvents

| Solvent | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Toluene | ~510-520 | ~10-15 | ~0.6-0.8 |

| Dichloromethane | ~500-510 | ~10-15 | ~0.3-0.5 |

| Acetonitrile | ~495-505 | ~10-15 | < 0.1 |

Note: The values presented are illustrative and demonstrate the expected trend.

III. Unraveling Ultrafast Dynamics: Femtosecond Transient Absorption Spectroscopy

To gain a deeper understanding of the excited-state deactivation pathways, particularly the non-radiative processes induced by the nitrophenyl group, femtosecond transient absorption (fs-TA) spectroscopy is an indispensable tool. This technique allows for the direct observation of the formation and decay of transient species on the femtosecond to nanosecond timescale.

Core Principles and Expected Observations

In an fs-TA experiment, a short pump pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption as a function of time. The resulting transient absorption spectra can reveal features such as ground-state bleaching (GSB), stimulated emission (SE), and excited-state absorption (ESA).[5]

For 8-(4-Nitrophenyl) BODIPY, fs-TA can elucidate the dynamics of intramolecular charge transfer (ICT). In polar solvents, upon photoexcitation, a rapid decay of the locally excited (LE) state and the concomitant rise of a new absorption band corresponding to the charge-separated state might be observed. The lifetime of this ICT state will provide crucial information about the non-radiative decay channels responsible for the observed fluorescence quenching. In non-polar solvents, the decay of the excited state is expected to be slower and dominated by fluorescence and other intrinsic non-radiative processes.

Experimental Workflow: Femtosecond Transient Absorption Spectroscopy

Caption: Workflow for a femtosecond transient absorption spectroscopy experiment.

Experimental Protocol: fs-TA Spectroscopy

-

Sample Preparation:

-

Prepare a solution of 8-(4-Nitrophenyl) BODIPY in the desired solvent with an absorbance of approximately 0.3-0.5 at the pump wavelength in a 1 mm path length cuvette.

-

Ensure the solution is continuously stirred or flowed to prevent photodegradation.

-

-

Instrumentation and Measurement:

-

Use a standard pump-probe fs-TA setup.

-

Excite the sample with a pump pulse at a wavelength within the main absorption band (e.g., 500 nm).

-

Probe the resulting absorption changes with a white-light continuum pulse.

-

Record transient absorption spectra at various time delays between the pump and probe pulses.

-

-

Data Analysis:

-

Perform global analysis of the time-resolved spectral data to extract the decay-associated spectra and corresponding lifetimes of the transient species.

-

IV. Computational Modeling: A Theoretical Framework

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful theoretical framework to complement and rationalize the experimental spectroscopic data.

Core Principles and Applications

-

DFT: Used to optimize the ground-state geometry and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap can provide a qualitative prediction of the S₀ → S₁ transition energy.

-

TD-DFT: Employed to calculate the vertical excitation energies (corresponding to UV-Vis absorption maxima), oscillator strengths, and the nature of the electronic transitions. It can also be used to model the emission spectra by optimizing the geometry of the first excited state.

For 8-(4-Nitrophenyl) BODIPY, computational modeling can:

-

Confirm the perpendicular orientation of the nitrophenyl ring relative to the BODIPY core.

-

Visualize the distribution of the HOMO and LUMO, which for BODIPYs are typically localized on the dipyrromethene core.

-

Investigate the potential for charge transfer states by analyzing the character of the excited states.

-

Simulate the absorption and emission spectra in different solvent environments using polarizable continuum models (PCMs).

Computational Workflow: DFT and TD-DFT Calculations

Caption: A typical workflow for computational characterization of a fluorophore.

Conclusion

The spectroscopic characterization of 8-(4-Nitrophenyl) BODIPY reveals a fascinating interplay between the robust photophysical properties of the BODIPY core and the strong electronic influence of the meso-nitrophenyl substituent. A multi-faceted approach, combining steady-state absorption and fluorescence spectroscopy, ultrafast transient absorption measurements, and computational modeling, is essential for a comprehensive understanding of its behavior. The pronounced solvatochromism in its fluorescence quantum yield, driven by intramolecular charge transfer in polar environments, highlights its potential as a sophisticated chemical sensor. This guide provides the foundational knowledge and experimental frameworks for researchers to explore and harness the unique properties of this intriguing fluorophore.

References

-

Ulrich, G., Ziessel, R., & Harriman, A. (2008). The chemistry of fluorescent bodipy dyes: versatility unsurpassed. Angewandte Chemie International Edition, 47(7), 1184-1201. [Link]

-

Kowada, T., Maeda, H., & Unno, M. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 196-204. [Link]

-

Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932. [Link]

-

Boens, N., Leen, V., & Dehaen, W. (2012). Fluorescent indicators based on BODIPY. Chemical Society Reviews, 41(3), 1130-1172. [Link]

-

Sabatini, R. P., McCormick, T. M., & Eisenberg, R. (2011). A transient absorption study of the excited states of a BODIPY–platinum(II) diimine complex. The Journal of Physical Chemistry A, 115(42), 11568-11577. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

Sources

A Technical Guide to the Fluorescence Quantum Yield of 8-(4-Nitrophenyl) BODIPY: Principles, Influential Factors, and Measurement Protocols

Abstract

This technical guide provides a comprehensive examination of the fluorescence quantum yield of 8-(4-Nitrophenyl) BODIPY, a derivative of the renowned 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) class of fluorophores. While the BODIPY core is celebrated for its typically high fluorescence efficiency, substitution at the meso (8) position with a 4-nitrophenyl group introduces profound changes to its photophysical behavior. This document delves into the structural and environmental factors that govern the quantum yield of this specific compound, including the potent electron-withdrawing effects of the nitro moiety and the role of solvent polarity. We present detailed, field-proven methodologies for its synthesis and the accurate determination of its fluorescence quantum yield, aimed at equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize and characterize this versatile molecule.

Introduction: The BODIPY Scaffold and the Influence of meso-Substitution

The BODIPY dye family represents a premier class of organic fluorophores, distinguished by their exceptionally bright fluorescence, high photostability, and sharp absorption and emission profiles.[1] Key characteristics of the parent BODIPY scaffold include high fluorescence quantum yields that can approach 1.0, and spectral properties that are relatively insensitive to solvent polarity and pH.[1][] The versatility of the BODIPY core allows for extensive synthetic modification, enabling the fine-tuning of its properties for applications ranging from biological imaging to advanced materials.[1][3]

The introduction of a 4-nitrophenyl group at the 8-position (meso-position) creates 8-(4-Nitrophenyl) BODIPY, a compound whose properties diverge significantly from the parent structure.[1][4] The rationale for investigating this architecture stems from the powerful electronic influence of the nitrophenyl group, which transforms the dye's photophysical landscape and dramatically modulates its fluorescence quantum yield.[3][5] This guide will explore the causality behind these changes and provide the technical framework for their quantification.

Synthesis of 8-(4-Nitrophenyl) BODIPY

The synthesis of 8-aryl BODIPYs is well-established, most commonly following a procedure based on the Lindsey synthesis.[1] This multi-step process involves the acid-catalyzed condensation of an aromatic aldehyde with a pyrrole derivative, followed by oxidation and subsequent complexation with boron trifluoride.

Core Protocol:

-

Condensation: 4-Nitrobenzaldehyde is condensed with two equivalents of a substituted pyrrole, such as 2,4-dimethylpyrrole, in the presence of a strong acid catalyst like trifluoroacetic acid (TFA).[1][6] This reaction forms a dipyrromethane intermediate.

-

Oxidation: The dipyrromethane is then oxidized to the corresponding dipyrromethene. A common and effective oxidizing agent for this step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][7]

-

Boron Complexation: The final step involves the complexation of the dipyrromethene with boron trifluoride etherate (BF₃·OEt₂) in the presence of a hindered base, such as triethylamine (TEA) or Hünig's base, to yield the stable 8-(4-Nitrophenyl) BODIPY dye.[1][6]

Caption: Simplified Jablonski diagram of key photophysical processes.

Core Factors Governing the Quantum Yield of 8-(4-Nitrophenyl) BODIPY

The typically high quantum yield of the BODIPY core is severely compromised by the 8-(4-nitrophenyl) substituent. This quenching is primarily attributed to two interconnected factors: the powerful electron-withdrawing nature of the nitro group and the rotational freedom of the meso-phenyl ring.

Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group that dramatically alters the electronic landscape of the BODIPY chromophore. [5][8]Upon photoexcitation, this can induce an efficient intramolecular charge transfer (ICT) from the electron-rich BODIPY core to the electron-deficient nitrophenyl moiety. This ICT state provides a highly effective non-radiative decay channel, allowing the excited-state energy to be dissipated without the emission of a photon. [3] Crucially, this effect is highly sensitive to the surrounding environment. In polar organic solvents, the charge-separated ICT state is stabilized, making this non-radiative pathway even more favorable and leading to significant fluorescence quenching. [3][5][7][8]Conversely, in nonpolar solvents, the ICT state is less stable, and consequently, higher fluorescence quantum yields are observed. [3][5][8]This pronounced solvent dependency makes nitro-BODIPY derivatives potential candidates for use as polarity sensors. [3][8]

Steric Effects and Rotational Deactivation

To minimize steric hindrance, the meso-phenyl ring adopts an orientation nearly perpendicular to the plane of the BODIPY core. [1]This conformation, however, allows for rotational freedom of the phenyl group around the single bond connecting it to the core. This rotation can serve as a mechanical pathway for non-radiative energy dissipation from the excited state, a phenomenon characteristic of "fluorescent molecular rotors". [9][10]The efficiency of this deactivation pathway is dependent on the viscosity of the medium; in more viscous solvents, rotation is hindered, which can lead to an increase in fluorescence intensity. [9]

Experimental Determination of Fluorescence Quantum Yield

While absolute methods using an integrating sphere provide direct measurement, the relative method is more widely accessible and provides reliable results when performed correctly. [11][12][13]The comparative method, as detailed by Williams et al., is the standard protocol. [14][15] Step-by-Step Protocol for Relative Quantum Yield Measurement:

-

Select a Reference Standard: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_ST) in a specific solvent. The standard's absorption and emission spectra should overlap with the sample's spectra. A common choice for the visible region is Rhodamine 6G in ethanol (Φ_ST ≈ 0.94). [16]

-

Prepare Solutions:

-

Prepare a stock solution of the 8-(4-Nitrophenyl) BODIPY sample and the reference standard.

-

From the stock solutions, prepare a series of 4-5 dilutions for both the sample and the standard in the same high-purity solvent.

-

Crucial: The absorbance of each solution at the chosen excitation wavelength must be kept below 0.1 in a 1 cm path length cuvette to prevent inner filter effects and ensure a linear relationship between absorbance and fluorescence. [14][15]

-

-

Acquire Spectroscopic Data:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for every prepared solution. Note the absorbance at the excitation wavelength (λ_ex).

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure that all instrument settings (e.g., excitation/emission slits, detector voltage) are kept identical for all measurements of the sample and the standard.

-

-

Process Data:

-

Correct the recorded emission spectra for the instrument's wavelength-dependent response.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

-

-

Calculate the Quantum Yield:

-

For both the sample (X) and the standard (ST), plot the integrated fluorescence intensity (F) versus the absorbance (A) at λ_ex.

-

Perform a linear regression for each data set. The slope of the line is the gradient (Grad).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation: [14] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent used for the sample (X) and standard (ST). If the same solvent is used, this term (η_X²/η_ST²) cancels out to 1.

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Summary of Expected Photophysical Properties

While precise, peer-reviewed quantum yield values for 8-(4-Nitrophenyl) BODIPY are not broadly tabulated, the extensive literature on nitro-substituted BODIPYs allows for a reliable prediction of its behavior. [3][5][7][8]The dye is expected to exhibit a dramatic, solvent-dependent fluorescence quantum yield.

Table 1: Representative Photophysical Properties of 8-(4-Nitrophenyl) BODIPY

| Solvent | Polarity | Expected Abs. Max (λ_abs) | Expected Em. Max (λ_em) | Expected Quantum Yield (Φf) | Rationale |

| Toluene | Nonpolar | ~490-510 nm | ~500-520 nm | Moderate to High | Nonpolar environment destabilizes the ICT state, favoring radiative decay. [5][8] |

| Dichloromethane | Medium Polarity | ~485-505 nm | ~495-515 nm | Low to Moderate | Intermediate polarity allows for some ICT-mediated quenching. |

| Acetonitrile | Polar | ~480-500 nm | ~490-510 nm | Very Low (<0.05) | Polar environment strongly stabilizes the ICT state, promoting efficient non-radiative decay. [5][7][8] |

Note: Wavelengths are typical for meso-phenyl BODIPYs; nitro-substitution often induces a slight blue-shift (hypsochromic shift).[3][5][8]

Conclusion and Outlook

The quantum yield of 8-(4-Nitrophenyl) BODIPY is a prime example of how targeted synthetic modification can fundamentally alter the behavior of a fluorophore. The introduction of the nitrophenyl group transforms the typically highly fluorescent BODIPY scaffold into a system where non-radiative decay pathways dominate, particularly in polar environments. This fluorescence quenching is driven by a combination of intramolecular charge transfer and rotational freedom of the meso-aryl ring.

The strong dependence of its fluorescence efficiency on solvent polarity makes this molecule and its derivatives valuable tools for probing microenvironments and studying the mechanisms of non-radiative deactivation. Understanding the principles and measurement techniques outlined in this guide is essential for any researcher aiming to harness the unique properties of this and related "dark" BODIPY dyes in the fields of chemical sensing, materials science, and beyond.

References

-

ACS Publications. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes | ACS Omega. Available from: [Link]

-

ResearchGate. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

-

University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

-

JASCO Global. Fluorescence quantum yield measurement. Available from: [Link]

-

PubMed. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

-

Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link]

-

OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. Available from: [Link]

-

PubMed Central. Photochemical Properties and Stability of BODIPY Dyes. Available from: [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link]

-

Shawn Swavey, et al. Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. New J. Chem., 2017,41, 137-142. Available from: [Link]

-

PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

-

Beilstein Journals. Expeditious, mechanochemical synthesis of BODIPY dyes. Available from: [Link]

-

PubMed. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. Available from: [Link]

-

ResearchGate. (PDF) Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jasco-global.com [jasco-global.com]

- 12. edinst.com [edinst.com]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. chem.uci.edu [chem.uci.edu]

- 15. iss.com [iss.com]

- 16. Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26331C [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 8-(4-Nitrophenyl) BODIPY in Different Solvents

Introduction: The Critical Role of Solubility for a Versatile Fluorophore

The boron-dipyrromethene (BODIPY) dye class stands as a cornerstone in the field of fluorescent probes, prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and remarkable chemical and photostability.[1] Unlike many traditional dyes, the spectral properties of BODIPY compounds are notably insensitive to solvent polarity and pH.[1] Within this versatile family, 8-(4-Nitrophenyl) BODIPY has garnered significant academic and research interest. The introduction of the 4-nitrophenyl group at the meso-position profoundly influences the dye's electronic and, consequently, its physicochemical properties.

For researchers in drug development, materials science, and cell biology, understanding the solubility of 8-(4-Nitrophenyl) BODIPY is not a trivial preliminary step but a critical parameter that dictates its utility. Whether for cellular imaging, incorporation into polymeric matrices, or as a component in sensing assays, precise control over the dye's concentration in a given medium is paramount for reproducible and meaningful results. This guide provides a comprehensive overview of the solubility characteristics of 8-(4-Nitrophenyl) BODIPY, the underlying principles governing its behavior in various solvents, and a robust protocol for its empirical determination.

Theoretical Framework: Factors Governing the Solubility of 8-(4-Nitrophenyl) BODIPY

The solubility of a molecule is a complex interplay between its intrinsic properties and the characteristics of the solvent. For 8-(4-Nitrophenyl) BODIPY, several key factors are at play:

-

The BODIPY Core: The fundamental 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure is largely nonpolar and hydrophobic. This inherent hydrophobicity is a primary reason for the low water solubility of most BODIPY dyes.[2]

-

The 8-(4-Nitrophenyl) Substituent: The introduction of a substituent at the 8- (or meso-) position is a common strategy to modulate the dye's properties.

-

Steric Effects: To minimize steric hindrance, the 4-nitrophenyl ring adopts an orientation nearly perpendicular to the plane of the BODIPY core.[1] This conformation limits π-conjugation between the ring and the core, meaning it has a minimal effect on the absorption and emission wavelengths.[1] However, this bulky group can influence how the molecule packs in a solid state, affecting the energy required to dissolve it.

-

Electronic Effects: The nitro group (—NO₂) is a strong electron-withdrawing group. This introduces a significant dipole moment to the otherwise largely nonpolar BODIPY structure. This increased polarity can enhance solubility in more polar organic solvents compared to unsubstituted BODIPY dyes.

-

-

Solvent Properties: The principle of "like dissolves like" is the guiding tenet.

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment and can be further categorized into protic (containing O-H or N-H bonds, e.g., methanol, ethanol) and aprotic (lacking these bonds, e.g., DMSO, DMF). The nitro group on 8-(4-Nitrophenyl) BODIPY suggests that polar aprotic solvents are likely to be effective solubilizing agents.

-

Dispersive Forces: Nonpolar solvents, such as toluene and chloroform, will primarily interact with the nonpolar regions of the BODIPY molecule through London dispersion forces.

-

The interplay of these factors is visually summarized in the diagram below.

Caption: Key molecular and solvent properties determining solubility.

Qualitative and Estimated Quantitative Solubility

While extensive quantitative solubility data for 8-(4-Nitrophenyl) BODIPY is not widely published, qualitative information and data from analogous BODIPY compounds allow for reliable estimations. It is generally reported as soluble in chloroform and methanol.[3] For a similar, though less polar, BODIPY dye (BODIPY 493/503), the solubility is reported to be approximately 5 mg/mL in DMSO and 5.56 mg/mL in DMF, often requiring sonication and warming to achieve.[4]

Based on its structure and available data for related compounds, the following table summarizes the expected solubility of 8-(4-Nitrophenyl) BODIPY in common laboratory solvents.

| Solvent | Type | Expected Solubility Range (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5 - 10 | Excellent solvent for many BODIPY dyes. Gentle warming and sonication may be required to achieve maximum solubility.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | 5 - 10 | Similar to DMSO, a very effective solvent for this class of compounds.[4] |

| Dichloromethane (DCM) | Halogenated | 1 - 5 | Good solvent for the BODIPY core. |

| Chloroform | Halogenated | 1 - 5 | Known to be a good solvent for 8-(4-Nitrophenyl) BODIPY.[3] |

| Tetrahydrofuran (THF) | Ether | 1 - 5 | Generally a good solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | 0.5 - 2 | Moderate solubility expected. |

| Methanol | Polar Protic | 0.1 - 1 | Known to dissolve 8-(4-Nitrophenyl) BODIPY, though likely to a lesser extent than polar aprotic solvents.[2][3] |

| Ethanol | Polar Protic | 0.1 - 1 | Similar to methanol. |

| Toluene | Nonpolar | 0.1 - 0.5 | Limited solubility expected due to the polar nitro group. |

| Water | Polar Protic | < 0.01 | Expected to be virtually insoluble, consistent with the hydrophobic nature of the BODIPY core.[2] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 0.01 | Insoluble. To prepare aqueous working solutions, a stock solution in DMSO should be made first and then diluted into the buffer. |

Note: These are estimated values based on the chemical structure and data for similar compounds. For precise quantitative results, empirical determination is necessary as described in the following section.

Experimental Protocol for Determining Solubility

This section provides a detailed, self-validating protocol for determining the solubility of 8-(4-Nitrophenyl) BODIPY in a given solvent using UV-Visible spectrophotometry. This method is highly suitable for chromophoric compounds and relies on the linear relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Materials and Equipment

-

8-(4-Nitrophenyl) BODIPY (solid)

-

Solvent of interest (e.g., DMSO, Chloroform, etc.), analytical grade or higher

-

Analytical balance (readable to at least 0.01 mg)

-

Vortex mixer

-

Sonicator bath

-

Thermostatic shaker or incubator

-

Microcentrifuge or centrifuge with appropriate tubes

-

Calibrated pipettes

-

UV-Visible spectrophotometer

-

Quartz or appropriate solvent-resistant cuvettes

Workflow Diagram

Sources

The Strategic Incorporation of the Nitrophenyl Group in BODIPY Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The boron-dipyrromethene (BODIPY) scaffold is a cornerstone in the development of fluorescent probes and photosensitizers due to its exceptional photophysical properties, including high molar absorptivity, sharp emission peaks, and robust photostability.[] However, the true potential of these dyes is often unlocked through strategic chemical modification. This technical guide delves into the rationale and practical application of one such powerful modification: the incorporation of a nitrophenyl group. We will explore how this electron-withdrawing moiety fundamentally alters the electronic and photophysical landscape of the BODIPY core, enabling a diverse range of applications from "turn-on" fluorescent sensors for hypoxic environments to potent photosensitizers for photodynamic therapy and sophisticated photoremovable protecting groups. This guide will provide an in-depth analysis of the underlying mechanisms, detailed synthetic protocols, and a comparative overview of the resulting photophysical characteristics, offering researchers a comprehensive resource for leveraging nitrophenyl-BODIPY conjugates in their own work.

Introduction: The Versatile BODIPY Core

Boron-dipyrromethene (BODIPY) dyes are renowned for their outstanding photophysical characteristics.[2] They typically exhibit strong absorption and emission in the visible to near-infrared (NIR) spectrum, high fluorescence quantum yields often approaching unity, and excellent chemical and photostability.[2][3] The versatility of the BODIPY core allows for extensive synthetic modifications at various positions, enabling the fine-tuning of its spectroscopic and physicochemical properties for a multitude of applications.[2][4] These applications are diverse, ranging from biological labels and fluorescent probes for cellular imaging to photosensitizers in photodynamic therapy and components in advanced materials.[2][3]

The introduction of substituents onto the BODIPY scaffold can dramatically alter its photophysical behavior.[4] One of the most impactful modifications is the incorporation of a nitrophenyl group. Due to its strong electron-withdrawing nature, the nitro group significantly perturbs the electronic states of the π-conjugated BODIPY system.[5] This perturbation is the key to unlocking a range of functionalities that are not accessible with the parent BODIPY core.

The Rationale: Why Introduce a Nitrophenyl Group?

The primary motivations for incorporating a nitrophenyl group into a BODIPY dye can be broadly categorized into three key areas: fluorescence modulation for sensing, enhancing intersystem crossing for photodynamic applications, and creating photo-labile protecting groups.

Fluorescence Quenching and "Turn-On" Sensing

A key consequence of attaching a nitrophenyl group to the BODIPY core is the efficient quenching of its native fluorescence.[5][6] This phenomenon is primarily governed by a process known as Photoinduced Electron Transfer (PeT) .[7][8] Upon photoexcitation, an electron is transferred from the excited BODIPY core (the donor) to the electron-deficient nitrophenyl group (the acceptor), leading to a non-radiative decay pathway that effectively "turns off" the fluorescence.[7]

This "off" state is not permanent. The nitro group can be chemically transformed, most notably through reduction to an amino group.[9] This conversion significantly diminishes the electron-accepting ability of the substituent, thereby inhibiting the PeT process and restoring the intense fluorescence of the BODIPY core.[3][9] This "off-on" switching mechanism forms the basis for developing highly sensitive "turn-on" fluorescent probes.

A prime application of this principle is in the detection of hypoxia , or low oxygen levels, a characteristic feature of solid tumors.[10][11] In hypoxic environments, endogenous nitroreductase enzymes can reduce the nitrophenyl group to an aminophenyl group.[11][12] This enzymatic reaction triggers the fluorescence "turn-on" response, allowing for the specific visualization of hypoxic cells and tissues.[10][13]

Photosensitization for Photodynamic Therapy (PDT)

While highly fluorescent dyes are excellent for imaging, applications like photodynamic therapy (PDT) require molecules that can efficiently generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation.[14][15] Highly fluorescent compounds are generally poor photosensitizers because the excited singlet state rapidly returns to the ground state via fluorescence, preventing the necessary intersystem crossing (ISC) to the triplet state.

The introduction of a nitrophenyl group, similar to the "heavy atom effect" seen with halogens, can promote ISC.[14][16] By providing a pathway for the excited singlet state to transition to a longer-lived triplet state, the nitrophenyl group enhances the probability of energy transfer to molecular oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂).[14][15] This makes nitrophenyl-BODIPY derivatives promising candidates for PDT, a minimally invasive cancer treatment that uses light to activate a photosensitizer, leading to localized cell death.[14][17]

Photoremovable Protecting Groups (PPGs)